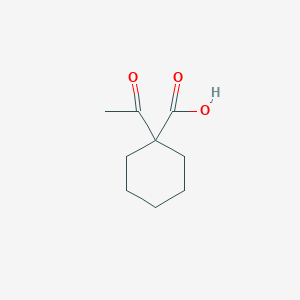![molecular formula C25H15ClN2O B13960857 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one CAS No. 52736-88-6](/img/structure/B13960857.png)
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of phenazines, which are heterocyclic compounds containing nitrogen atoms within their ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthoquinone derivatives with suitable amines under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenazine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, disrupting cellular processes, and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-: Similar in structure but contains sulfur instead of nitrogen.
6-Chloro-2,2-dimethyl-naphtho[1,2-b]pyran: Contains a pyran ring instead of a phenazine ring.
Benzo[b]naphtho[2,3-d]thiophene: Another sulfur-containing analog with similar structural features.
Uniqueness
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
52736-88-6 |
|---|---|
Molekularformel |
C25H15ClN2O |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
11-chloro-15-methyl-15,26-diazahexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4,6,8,11,13,16,18,20,22,24-dodecaen-10-one |
InChI |
InChI=1S/C25H15ClN2O/c1-28-22-11-15-7-3-2-6-14(15)10-20(22)27-21-12-18-16-8-4-5-9-17(16)25(29)24(26)19(18)13-23(21)28/h2-13H,1H3 |
InChI-Schlüssel |
OLWJVUJWXIRGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C4C1=CC5=C(C(=O)C6=CC=CC=C6C5=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


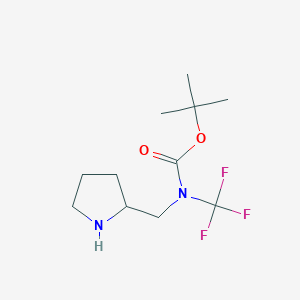


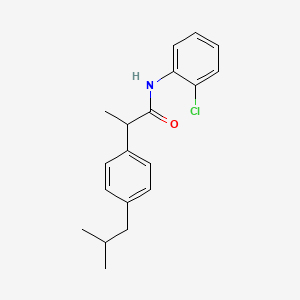
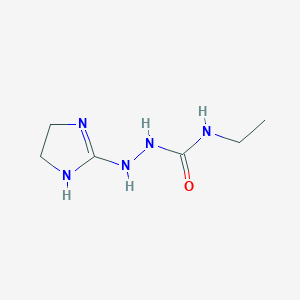

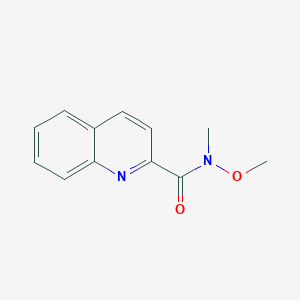

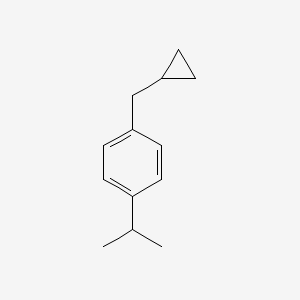
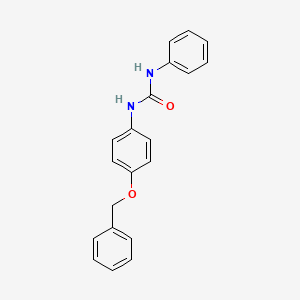


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
